3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate
Overview
Description
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate, commonly known as UR-144, is a synthetic cannabinoid that was first synthesized in 2009. It belongs to the family of indole-derived synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
UR-144 acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
UR-144 has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antiemetic properties. It has also been found to have potential neuroprotective effects and may be useful in the treatment of conditions like Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
UR-144 has several advantages for use in lab experiments, including its high affinity for the CB1 and CB2 receptors, its ability to produce a range of biochemical and physiological effects, and its relatively low cost. However, it also has some limitations, including its potential for abuse and its potential to produce adverse side effects.
Future Directions
There are several potential future directions for research on UR-144 and other synthetic cannabinoids. These include further studies of their effects on the endocannabinoid system and their potential therapeutic applications, as well as investigations into their potential for abuse and their safety profiles. Additionally, research could be conducted on the development of new synthetic cannabinoids with improved therapeutic profiles and reduced potential for abuse.
Scientific Research Applications
UR-144 has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors, similar to other synthetic cannabinoids like JWH-018 and CP-47,497.
properties
IUPAC Name |
oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3.C2H2O4/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21;3-1(4)2(5)6/h1-2,5-6,13,16,19H,3-4,7-12,14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBJYWSYINUJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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